REACTION_CXSMILES
|
C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.Br[C:24]1[CH:30]=[C:29]([CH3:31])[C:27]([NH2:28])=[C:26]([CH3:32])[CH:25]=1.[C:33](OC)(=[O:36])[CH:34]=[CH2:35].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C(N(CC)CC)C>[NH2:28][C:27]1[C:29]([CH3:31])=[CH:30][C:24]([CH2:35][CH2:34][CH2:33][OH:36])=[CH:25][C:26]=1[CH3:32] |f:3.4.5.6.7.8,10.11.12|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
68 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C)C
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying in vacuum 6.2 g of a yellow solid
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica, hexane:ethyl acetate 2:1)
|
Type
|
ADDITION
|
Details
|
A mixture of 3-(4-amino-3,5-dimethyl-phenyl-propan-1-ol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1C)CCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |